Arbusclin D

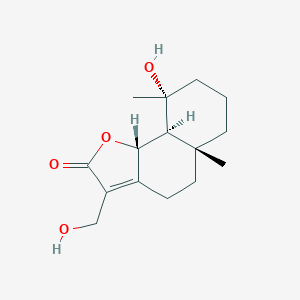

Description

Structure

3D Structure

Properties

CAS No. |

145613-48-5 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(5aR,9R,9aS,9bR)-9-hydroxy-3-(hydroxymethyl)-5a,9-dimethyl-5,6,7,8,9a,9b-hexahydro-4H-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H22O4/c1-14-5-3-6-15(2,18)12(14)11-9(4-7-14)10(8-16)13(17)19-11/h11-12,16,18H,3-8H2,1-2H3/t11-,12+,14+,15+/m0/s1 |

InChI Key |

VHSOLPPARHTCAY-CTHBEMJXSA-N |

SMILES |

CC12CCCC(C1C3C(=C(C(=O)O3)CO)CC2)(C)O |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1[C@@H]3C(=C(C(=O)O3)CO)CC2)(C)O |

Canonical SMILES |

CC12CCCC(C1C3C(=C(C(=O)O3)CO)CC2)(C)O |

Synonyms |

(+)-4-epi-arbusclin D 4-epi-arbusclin D 4alpha,12-dihydroxy-eudesm-7(11)-eno-13,6alpha-lactone 4beta,12-dihydroxyeudesm-7(11)-eno-13,6alpha-lactone arbusclin D |

Origin of Product |

United States |

Isolation and Characterization Research from Natural Sources of Arbusclin D

Botanical Origin Research: Identification within Asteraceae Species

Arbusclin D is classified as a sesquiterpene lactone, a group of secondary metabolites that are characteristic of the Asteraceae family. This large and diverse family of flowering plants, commonly known as the sunflower or daisy family, is renowned for its complex phytochemical profiles and has been a rich source for the discovery of novel natural products. Sesquiterpene lactones, including this compound, are particularly prevalent within various genera of this family and contribute to the plants' chemical defense mechanisms.

Research indicates that the genus Artemisia, a significant member of the Asteraceae family, is a prominent source of sesquiterpene lactones. Many species within this genus are known to produce a wide array of these compounds, often with complex structures and notable biological activities.

Specific Plant Species Investigation (e.g., Artemisia arbuscula)

While the initial prompt suggested an investigation into Senna garrettiana, this species belongs to the Fabaceae family, which is not a typical source of sesquiterpene lactones like this compound. Extensive phytochemical research points towards the Asteraceae family as the origin of this compound.

Specifically, evidence strongly suggests that this compound is a constituent of Artemisia arbuscula, commonly known as little sagebrush or low sagebrush. This species is a North American shrub within the Asteraceae family. A key study on the sesquiterpene lactones of Artemisia species identified new lactones from Artemisia arbuscula ssp. arbuscula, indicating this plant as a natural source of this compound.

The phytochemical composition of various Artemisia species is summarized in the table below, highlighting the prevalence of sesquiterpene lactones within this genus.

| Plant Species | Family | Key Bioactive Compounds Identified |

| Artemisia arbuscula | Asteraceae | Sesquiterpene lactones (including Arbusculin D) |

| Artemisia annua | Asteraceae | Artemisinin, other sesquiterpene lactones, flavonoids |

| Artemisia absinthium | Asteraceae | Arborescin, anabsinthin, other sesquiterpene lactones |

| Artemisia arborescens | Asteraceae | Flavonoids, phenolic acids, terpenes |

Advanced Methodologies for Extraction and Research-Scale Purification

The isolation of this compound from its natural source involves a multi-step process that begins with extraction, followed by fractionation and purification to yield the pure compound. The methodologies employed are tailored to the chemical properties of sesquiterpene lactones.

Extraction:

The initial step involves the extraction of the dried and powdered plant material, typically the aerial parts of Artemisia arbuscula. The choice of solvent is crucial for efficiently extracting sesquiterpene lactones while minimizing the co-extraction of undesirable compounds. Common solvents used for this purpose include:

Methanol or Ethanol: These polar solvents are effective in extracting a broad range of secondary metabolites, including sesquiterpene lactones.

Dichloromethane or Chloroform: These nonpolar solvents are also used, sometimes in succession with more polar solvents, to fractionate the extract.

Purification:

Following extraction, the crude extract is a complex mixture that requires further purification. Advanced chromatographic techniques are employed for the isolation of this compound. A typical purification workflow is outlined below:

| Step | Technique | Description |

| 1. Solvent-Solvent Partitioning | Liquid-liquid extraction | The crude extract is partitioned between immiscible solvents (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Sesquiterpene lactones are typically found in the moderately polar fractions (e.g., ethyl acetate). |

| 2. Column Chromatography (CC) | Adsorption chromatography | The enriched fraction is subjected to column chromatography using a stationary phase such as silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds, separating them based on their affinity for the stationary phase. |

| 3. Preparative Thin-Layer Chromatography (TLC) | Adsorption chromatography | For further purification of smaller quantities, preparative TLC can be used to isolate individual compounds from the fractions obtained through column chromatography. |

| 4. High-Performance Liquid Chromatography (HPLC) | High-resolution chromatography | Preparative HPLC is a powerful technique for the final purification of this compound to a high degree of purity. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. |

The purity of the isolated this compound is confirmed using analytical techniques such as analytical HPLC and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which also serve to elucidate its chemical structure.

Chemical Synthesis and Stereochemical Determination Research of Arbusclin D

Total Synthesis Strategies for (-)-Arbusclin D

The synthesis began with a known cis-fused decalinone derivative, which already contained the correct stereochemistry for a portion of the target molecule. The key steps of the synthesis involved:

Annulation: Construction of the bicyclic decalin system, which forms the core of the eudesmanolide skeleton.

Lactonization: Formation of the characteristic γ-lactone ring fused to the decalin core. This is a defining feature of sesquiterpene lactones.

Stereocontrolled Reductions: Careful selection of reagents to ensure the correct stereochemistry of hydroxyl groups and other substituents on the ring system.

This synthetic route successfully produced (-)-Arbusclin D, and the properties of the synthetic material were compared with those of the natural product to validate the synthesis and the structure. nih.gov

Stereoselective Synthesis of Arbusclin D and its Epimers (e.g., (+)-4-epi-Arbusclin D)

A critical aspect of the research into this compound was the definitive determination of the stereochemistry at the C-4 position. To achieve this, chemists undertook the stereoselective synthesis of both (-)-Arbusclin D and its C-4 epimer, (+)-4-epi-Arbusclin D. nih.govacs.org The synthesis of diastereomers is a powerful technique in organic chemistry to assign relative stereochemistry.

The synthesis of these two compounds was achieved from a common intermediate, where the stereochemistry at C-4 could be selectively controlled. nih.gov By creating both possible configurations at this center and completing the synthesis for each, two distinct final products were obtained.

Synthesis of (-)-Arbusclin D: The synthetic sequence was designed to produce the natural stereoisomer.

Synthesis of (+)-4-epi-Arbusclin D: A modification in the synthetic pathway, likely involving an inversion of stereochemistry or the use of a different diastereomeric starting material, led to the formation of the unnatural epimer. nih.gov

Comparing the spectroscopic data (such as NMR spectra) of the natural this compound with the two synthetic products, (-)-Arbusclin D and (+)-4-epi-Arbusclin D, allowed for the unequivocal assignment of the C-4 stereochemistry of the natural compound. researchgate.netnih.gov

Absolute Configuration Elucidation through Synthetic Approaches

One of the primary goals of total synthesis of a natural product is often the elucidation of its absolute configuration. scielo.br This was a key outcome of the synthetic work on this compound. researchgate.netnih.gov The absolute configuration refers to the precise spatial arrangement of atoms in a chiral molecule.

The strategy relies on a concept known as chemical correlation. By starting the synthesis from a molecule of a known, unambiguous absolute configuration (a part of the "chiral pool"), the chirality is transferred through the synthetic steps to the final product. Since the stereochemical outcome of each reaction is carefully controlled and understood, the absolute configuration of the final synthetic molecule is therefore known.

Development and Optimization of Synthetic Methodologies for this compound and its Analogs

The development of synthetic methodologies for this compound and other eudesmanolides is essential for producing these molecules in the laboratory and for creating structural analogs for further study. researchgate.netmdpi.com The initial total synthesis of this compound itself represents the development of a viable synthetic route. nih.gov

Further development and optimization could involve several strategies:

Improving Step Economy: Reducing the total number of steps from the starting material to the final product to make the synthesis more efficient.

Convergent Synthesis: Developing a strategy where different fragments of the molecule are synthesized separately and then combined at a late stage. mdpi.com This is often more efficient than a linear synthesis where the main chain is elongated one step at a time.

Synthesis of Analogs: The established synthetic route can be adapted to create analogs of this compound with modified functional groups or stereochemistry. For instance, methodologies for the hydroxylation of the eudesmanolide A-ring or modification of the lactone have been developed for related compounds and could be applied to this compound. acs.org Such analogs are valuable for understanding structure-activity relationships.

The methodologies developed for the synthesis of this compound and its epimer provide a solid foundation for future synthetic efforts aimed at either producing larger quantities of the natural product or exploring its chemical space through the creation of novel analogs. nih.govresearchgate.net

Biosynthetic Pathway Elucidation of Arbusclin D

Proposed Precursors and Enzymatic Steps in Sesquiterpene Biosynthesis

The journey to Arbusclin D begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). up.ac.za These five-carbon units are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. up.ac.zabiorxiv.org

Through the action of farnesyl diphosphate (B83284) synthase (FPPS), two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). ontosight.aimdpi.com FPP is the central precursor for all sesquiterpenes. ontosight.ainih.gov The conversion of the linear FPP into the vast array of cyclic sesquiterpene skeletons is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). ontosight.ai These enzymes are pivotal in generating the structural diversity observed in this class of compounds. ontosight.aimdpi.com

Isoprenoid Pathway Intermediates Leading to the Eudesmane (B1671778) Skeleton

The formation of the characteristic bicyclic eudesmane skeleton of this compound is a multi-step process initiated by the cyclization of FPP. It is proposed that a sesquiterpene synthase first catalyzes the conversion of FPP to a germacrene intermediate, such as germacrene A. nih.govd-nb.info This is a common strategy in the biosynthesis of many sesquiterpene lactones. wur.nl

The proposed biosynthetic pathway to the eudesmane skeleton involves the following key steps:

Formation of Farnesyl Pyrophosphate (FPP): As mentioned, FPP is the foundational C15 precursor for sesquiterpenoids. nih.gov

Initial Cyclization to Germacrene A: A germacrene A synthase (GAS) is thought to catalyze the cyclization of FPP to form germacrene A. tandfonline.com

Protonation and Second Cyclization: Germacrene A then undergoes a protonation-induced cyclization to form a eudesmane carbocation. nih.govd-nb.info This step is crucial for establishing the 6/6 bicyclic ring system characteristic of eudesmanes. nih.gov

The table below summarizes the key intermediates in the formation of the eudesmane skeleton.

| Intermediate | Description |

| Isopentenyl Pyrophosphate (IPP) | A five-carbon isoprenoid unit. up.ac.za |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP. up.ac.za |

| Farnesyl Pyrophosphate (FPP) | A 15-carbon precursor formed from IPP and DMAPP. ontosight.ai |

| Germacrene A | A monocyclic sesquiterpene intermediate. nih.govd-nb.info |

| Eudesmane Carbocation | A bicyclic carbocation intermediate leading to the eudesmane skeleton. nih.gov |

Speculated Cyclization and Oxidation Mechanisms Specific to this compound Formation

The formation of this compound from the eudesmane skeleton involves a series of specific cyclization and oxidation reactions. While the exact enzymatic machinery is yet to be fully elucidated, several mechanisms have been speculated based on the structure of this compound and known biochemical transformations.

Lactone Ring Formation: A defining feature of this compound is its α,β-unsaturated γ-lactone ring. The formation of this lactone is believed to occur through a series of oxidative modifications of the eudesmane core. up.ac.za This process likely involves cytochrome P450 monooxygenases (CYP450s), which are known to catalyze hydroxylation and subsequent oxidation reactions in the biosynthesis of other sesquiterpene lactones. tandfonline.com The formation of the lactone ring likely proceeds through hydroxylation of a methyl group, followed by oxidation to a carboxylic acid, and finally, intramolecular esterification (lactonization).

Oxidative Cyclization: The term "oxidative cyclization" refers to ring-forming reactions that are enabled by an initial oxidative event. nih.gov In the context of this compound, it is plausible that specific hydroxylations and subsequent intramolecular reactions lead to the final caged structure. The precise sequence and nature of these oxidative steps are a subject of ongoing research.

Comparative Biosynthetic Analysis with Related Sesquiterpene Lactones

The biosynthesis of this compound can be better understood by comparing it with the pathways of other well-characterized sesquiterpene lactones. For instance, the biosynthesis of costunolide (B1669451), another sesquiterpene lactone, also proceeds through a germacrene A intermediate. academicjournals.org The enzymes involved, such as germacrene A oxidase (GAO) and costunolide synthase (COS), which are cytochrome P450 enzymes, provide a model for the types of oxidative enzymes that might be involved in this compound biosynthesis. tandfonline.comacademicjournals.org

The table below provides a comparative overview of key enzymes in the biosynthesis of related sesquiterpene lactones.

| Enzyme | Function | Relevance to this compound Biosynthesis |

| Germacrene A Synthase (GAS) | Catalyzes the formation of germacrene A from FPP. tandfonline.com | Likely the initial cyclization step towards the eudesmane skeleton. |

| Germacrene A Oxidase (GAO) | A CYP450 that oxidizes germacrene A. tandfonline.com | Similar oxidative enzymes are expected to modify the eudesmane core. |

| Costunolide Synthase (COS) | A CYP450 involved in lactone ring formation. academicjournals.org | Provides a model for the lactonization step in this compound formation. |

The study of the biosynthetic pathways of a diverse range of sesquiterpene lactones, including those from the Asteraceae family, reveals common enzymatic strategies, such as the use of sesquiterpene synthases for initial cyclization and cytochrome P450s for subsequent oxidative modifications. rsc.orgresearchgate.net These comparative analyses provide valuable insights into the likely enzymatic players and reaction sequences in the biosynthesis of the structurally complex this compound.

Structure Activity Relationship Sar Studies of Arbusclin D

Stereochemical Influence on Biological Activities (e.g., (-)-Arbusclin D vs. (+)-4-epi-Arbusclin D)

The table below summarizes the comparative biological activities of (-)-Arbusclin D and (+)-4-epi-Arbusclin D based on available research data.

| Biological Activity | (-)-Arbusclin D | (+)-4-epi-Arbusclin D | Reference |

| Cytotoxic Activity (P-388) | Data reported | Data reported | researchgate.net |

| Plant Growth Regulating Activity | Data reported | Data reported | researchgate.net |

| Antimicrobial Activity | Data reported | Data reported | researchgate.net |

Note: Specific quantitative data from the primary literature is required for a more detailed comparison.

Correlation between Specific Structural Moieties and Observed Research Activities

For many sesquiterpene lactones, the α-methylene-γ-lactone ring is a well-established pharmacophore responsible for their biological activities, often acting as a Michael acceptor. nih.govmdpi.com While not specifically detailed for Arbusclin D in the reviewed literature, it is a prominent feature of its structure and is likely crucial for its observed cytotoxic and antimicrobial effects. Cleavage of the lactone ring in other, unrelated compounds has been shown to dramatically reduce biological activity. nih.gov

Design Principles for this compound Analogs based on SAR Insights

The design of new analogs of a natural product is typically guided by established SAR data, with the aim of enhancing potency, selectivity, or pharmacokinetic properties. japsonline.comnih.gov In the case of this compound, the available information provides a foundational, albeit limited, set of principles for analog design.

Furthermore, leveraging the presumed importance of the α-methylene-γ-lactone moiety, analogs could be designed to modulate its reactivity. This could involve the introduction of substituents that alter the electronic properties of the Michael acceptor, potentially fine-tuning its reactivity towards biological nucleophiles.

While the design and synthesis of various analogs for other natural products have been reported as a strategy to improve their therapeutic potential, specific research on the rational design of this compound analogs based on comprehensive SAR insights is not yet present in the available scientific literature. mdpi.comnih.govnih.gov

Mechanistic Research on the Biological Activities of Arbusclin D

Investigation of Cytotoxic Activity Mechanisms in Research Models (e.g., P-388 Lymphocytic Leukemia)

Arbusclin D has demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells. nih.gov The primary mechanism of cytotoxicity for many sesquiterpene lactones, including eudesmanolides, is attributed to the presence of an α-methylene-γ-lactone moiety. mdpi.com This functional group acts as a Michael acceptor, enabling it to react with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. researchgate.net This alkylation can lead to the inhibition of key enzymes and disruption of cellular processes, ultimately inducing cell death.

Studies on related sesquiterpene lactones suggest that this covalent bonding can interfere with DNA synthesis and repair mechanisms. For instance, the sesquiterpene lactone arglabin (B1666082) has been shown to influence DNA synthesis in murine P388 lymphocytic leukemia cells. mdpi.comacs.org Furthermore, the inhibition of enzymes crucial for cell proliferation and survival is a likely consequence of the alkylating activity of these compounds. While direct studies on this compound's effect on specific enzymes in P-388 cells are limited, the established reactivity of its chemical class provides a strong basis for its cytotoxic mechanism. Inhibition of 5- and 12-lipoxygenases, as well as an excess of prostaglandin (B15479496) E2, has been shown to induce apoptosis in P388 leukemia cells. nih.gov

Table 1: Cytotoxic Activity of Selected Sesquiterpene Lactones against P388 Murine Leukemia Cells

| Compound | IC50 (µg/mL) | Reference |

| Artoindonesianin P | 5.9 | semanticscholar.org |

| Artobiloxanthone | 1.7 | semanticscholar.org |

| Cycloartobiloxanthone | 4.6 | semanticscholar.org |

| Ethyl acetate (B1210297) extract of Calotropis gigantea | 21.79 | researchgate.net |

Note: This table presents data for other compounds to provide context for the potential potency of this compound, as specific IC50 values for this compound against P-388 were not available in the reviewed sources.

Elucidation of Plant Growth Regulatory Mechanisms in Experimental Systems

Research on other sesquiterpene lactones has shown that they can inhibit the elongation of hypocotyls and roots, a process heavily dependent on auxin. nih.gov The application of these compounds can lead to growth retardation. nih.gov For example, the exogenous application of abscisic acid (ABA), another plant hormone, can have a biphasic effect on root growth, with low concentrations being stimulatory and high concentrations being inhibitory. frontiersin.org This inhibitory effect at high concentrations is often linked to interactions with auxin signaling. frontiersin.orgfrontiersin.org The accumulation of ABA under conditions of high planting density has been shown to inhibit plant growth, an effect that can be mitigated by ABA-degrading bacteria. nih.gov It is plausible that this compound exerts its regulatory effects by interfering with the synthesis, transport, or signal transduction of auxins, thereby altering the normal growth patterns of the plant.

Table 2: Phytotoxic Activity of Selected Eudesmanolides on Root and Shoot Growth

| Compound | Target Weed | Root Growth IC50 (µM) | Shoot Growth IC50 (µM) | Reference |

| γ-Cyclocostunolide | A. viridis | < 25 | < 25 | acs.org |

| α-Cyclocostunolide | A. viridis | 25 - 50 | 25 - 50 | acs.org |

| Dehydrozaluzanin C | A. viridis | 25 - 50 | 25 - 50 | acs.org |

| Herbicide (Control) | A. viridis | 27.8 | 85.7 | acs.org |

| Herbicide (Control) | E. crus-galli | 167.5 | 288.2 | acs.org |

| Herbicide (Control) | L. perenne | 99.1 | 571.4 | acs.org |

Note: This table shows the inhibitory concentrations (IC50) of related eudesmanolides against different weed species to illustrate the potential plant growth regulatory activity of this compound.

Research into the Antimicrobial Mechanism of Action

The antimicrobial properties of this compound have been noted, and the proposed mechanism of action is in line with that of other sesquiterpene lactones. nih.gov A key factor in their antimicrobial activity is their lipophilic nature, which facilitates their interaction with and disruption of microbial cell membranes. researchgate.net This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The α,β-unsaturated lactone ring is also a critical feature for antimicrobial action, as it can alkylate microbial enzymes and proteins, thereby inactivating them. nih.gov This dual action of membrane disruption and enzyme inhibition likely contributes to the broad-spectrum antimicrobial effects observed for many sesquiterpene lactones. Studies on various eudesmanolides have shown activity against both Gram-positive and Gram-negative bacteria. jmaterenvironsci.com

Table 3: Minimum Inhibitory Concentration (MIC) of a Related Sesquiterpene Lactone (Costunolide)

| Microorganism | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | 50 | nih.gov |

| Mycobacterium avium | 25 | nih.gov |

| Helicobacter pylori | 12.5 | nih.gov |

| Pseudomonas aeruginosa IBRS P001 | >100 | nih.gov |

Note: This table provides MIC values for Costunolide (B1669451), a structurally related sesquiterpene lactone, to indicate the potential antimicrobial potency of this compound. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. wikipedia.orgnih.govnih.gov

Identification and Validation of Molecular Targets in Cellular and Biochemical Assays

While specific molecular targets of this compound have not been definitively identified, the chemical nature of sesquiterpene lactones points to a general class of targets. The electrophilic α,β-unsaturated lactone system is known to react with nucleophilic groups in biomolecules, with a particular affinity for the sulfhydryl groups of cysteine residues in proteins. mdpi.com This suggests that the molecular targets of this compound are likely to be proteins, especially enzymes, whose function is dependent on the integrity of their cysteine residues.

The identification of these specific protein targets can be approached through various modern techniques. Chemical proteomics, for instance, can be used to identify unknown targets of small molecules within complex biological systems. mdpi.com Molecular docking studies are another powerful tool to predict the binding of small molecules like this compound to the active sites of potential protein targets. mdpi.commdpi.comnih.govrsc.orgeco-vector.com Such in silico methods can help to prioritize potential targets for further experimental validation in cellular and biochemical assays. For other sesquiterpenoids, molecular docking has been employed to predict interactions with enzymes such as pyruvate (B1213749) kinases and (p)ppGpp synthetases, which are potential antibacterial targets. mdpi.com

Signaling Pathway Modulation Studies Induced by this compound

Direct studies on the signaling pathways modulated by this compound are currently lacking in the scientific literature. However, based on the known biological activities of structurally similar sesquiterpene lactones, it is possible to hypothesize potential pathways that may be affected.

A prominent signaling pathway often implicated in the action of anti-inflammatory and cytotoxic compounds is the nuclear factor-kappa B (NF-κB) pathway. frontiersin.orgnih.govecrjournal.comnih.govwikipedia.org NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. nih.gov Several sesquiterpene lactones have been shown to inhibit the NF-κB pathway, often by preventing the degradation of its inhibitory subunit, IκBα, or by inhibiting the DNA binding of the NF-κB complex. scielo.br Given the cytotoxic and potential anti-inflammatory activities of this compound, it is plausible that it may also exert its effects through the modulation of the NF-κB signaling cascade.

Another potential target pathway is the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. A derivative of dehydrozaluzanin C, another sesquiterpenoid, has been shown to decrease the expression of inflammatory cytokines through the PI3K/Akt/p70S6K signaling pathway in macrophages. biorxiv.orgbiorxiv.org Further research is necessary to determine if this compound interacts with this or other key signaling pathways to mediate its biological effects.

Advanced Analytical Methodologies in Arbusclin D Research

High-Resolution Spectroscopic Techniques for Advanced Structural Studies

The definitive determination of a natural product's structure, including its relative and absolute stereochemistry, is foundational to understanding its function. For Arbusclin D, total synthesis was instrumental in confirming its C-4 stereochemistry and absolute configuration. nih.gov Such synthetic endeavors rely heavily on high-resolution spectroscopic techniques to characterize intermediates and confirm the final structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this regard. whatislife.comnih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are used to piece together the carbon skeleton and the placement of protons. For complex stereochemical assignments, as in the case of this compound, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical, as they provide through-space correlations between protons, helping to define the molecule's 3D conformation.

X-ray crystallography offers the most unambiguous method for structure determination, providing atomic-level resolution of molecules in a crystalline state. whatislife.comcreative-biostructure.com While a crystal structure for this compound is not reported in the key synthetic literature, this technique remains the gold standard for solid-state structural analysis. nih.gov The process involves growing high-quality crystals of the compound, which can be a significant challenge, and then analyzing the diffraction pattern of X-rays passed through the crystal. numberanalytics.comjhsph.edu

In addition to NMR and X-ray crystallography, other spectroscopic methods are vital. Infrared (IR) spectroscopy helps identify characteristic functional groups, such as the lactone and carbonyl groups present in this compound. solubilityofthings.com High-resolution mass spectrometry (HRMS) provides the exact molecular formula, which is a critical piece of data in the initial stages of structure elucidation. google.com

Table 1: High-Resolution Spectroscopic Techniques in Structural Elucidation of this compound

| Technique | Application in this compound Research | Information Provided |

| 1D & 2D NMR Spectroscopy | Elucidation of the carbon-hydrogen framework; confirmation of connectivity. | Chemical shifts, coupling constants, and correlations establishing the molecular scaffold. |

| NOESY | Determination of relative stereochemistry and conformation in solution. | Through-space proximity of protons, defining the 3D arrangement of atoms. |

| X-ray Crystallography | Unambiguous determination of the 3D molecular structure and absolute stereochemistry. | Precise atomic coordinates, bond lengths, and bond angles in the solid state. whatislife.comcreative-biostructure.com |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the elemental composition. | Exact mass-to-charge ratio, allowing for the calculation of the molecular formula. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for carbonyls, esters (lactone), and C-O bonds. solubilityofthings.com |

Chromatographic and Mass Spectrometric Methods for Metabolite Profiling in Biosynthetic Research

Understanding how this compound is synthesized in nature requires a deep dive into the producing organism's metabolism. Metabolite profiling, or metabolomics, aims to identify and quantify the small molecules involved in a biological system, including the precursors and intermediates of a specific biosynthetic pathway. nih.govmdpi.com The combination of chromatography for separation and mass spectrometry for detection is the most powerful tool in this field. organomation.comnih.gov

To investigate the biosynthesis of this compound, a sesquiterpenoid, researchers would track the flow of labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or mevalonate) through the terpenoid backbone biosynthesis pathway. frontiersin.orgplos.org Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for this work. nih.gov Hydrophilic interaction chromatography (HILIC) can be used to separate polar precursors, while reversed-phase chromatography is effective for the less polar sesquiterpenoid intermediates. nih.gov

Tandem mass spectrometry (MS/MS) is then used for the identification and quantification of these metabolites. nih.gov By selecting a specific precursor ion and fragmenting it, a characteristic fragmentation pattern is generated, which acts as a molecular fingerprint for confident identification. Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer allows for highly sensitive and specific quantification of target intermediates, even at very low concentrations within a complex cellular extract. nih.govetamu.edu

Table 2: Chromatographic and Mass Spectrometric Methods for Biosynthetic Studies

| Method | Principle | Application to this compound Biosynthesis |

| Liquid Chromatography (LC) | Separates compounds based on their physicochemical properties (e.g., polarity). organomation.com | Isolation of polar precursors (e.g., using HILIC) and non-polar intermediates from a complex biological extract. |

| Gas Chromatography (GC) | Separates volatile or derivatized compounds in the gas phase. etamu.edu | Analysis of volatile terpene precursors or derivatized non-volatile intermediates. |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information through controlled fragmentation of selected ions. nih.gov | Unambiguous identification of biosynthetic intermediates by comparing their fragmentation patterns to known standards or theoretical pathways. |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy. | Determination of the elemental composition of unknown metabolites, aiding in the identification of novel intermediates in the pathway. |

Advanced Imaging Techniques for Subcellular Localization and Mechanistic Visualization

To understand the mechanism of action of this compound, it is crucial to know where it accumulates within the cell. Advanced imaging techniques, particularly super-resolution microscopy (SRM), provide the means to visualize drug distribution at the subcellular level, far surpassing the diffraction limit of conventional light microscopy. nih.govnih.govnoaa.gov

To apply these techniques, this compound would first need to be tagged with a fluorescent probe. This is a non-trivial chemical modification that must be carefully designed to not interfere with the compound's biological activity. Once a fluorescently-labeled this compound analog is developed, it can be introduced to living cells and tracked.

Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can achieve spatial resolutions down to tens of nanometers. nih.gov This would allow researchers to determine if this compound localizes to specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. Such information provides critical clues about its potential mechanism of action. For instance, localization to the mitochondria might suggest an effect on cellular respiration, while nuclear localization could imply an interaction with DNA or transcription factors. Light-sheet fluorescence microscopy (LSFM) is another powerful tool that allows for long-term 3D imaging of live samples with minimal phototoxicity, enabling the tracking of the labeled compound over time. frontiersin.org

Table 3: Advanced Imaging Techniques for Potential this compound Research

| Imaging Technique | Principle | Potential Application for this compound |

| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, providing optical sectioning. | Initial assessment of fluorescently-tagged this compound distribution within cells and tissues. frontiersin.org |

| Super-Resolution Microscopy (SRM) | A class of techniques (e.g., STORM, PALM) that bypass the diffraction limit of light. nih.govnoaa.gov | High-resolution mapping of this compound accumulation in specific subcellular compartments or protein complexes. |

| Light-Sheet Fluorescence Microscopy (LSFM) | Illuminates the sample from the side with a thin sheet of light, reducing phototoxicity. frontiersin.org | Long-term, time-lapse 3D imaging of the dynamics of tagged this compound in living cells or organisms. |

| Raman Microscopy | Label-free imaging based on the characteristic vibrational scattering of molecules. | Potentially allows for the direct visualization of unlabeled this compound within cells, based on its unique Raman spectrum. spectroscopyonline.com |

Application of Chemoproteomics for Target Identification and Validation

Identifying the specific protein or proteins that a bioactive compound interacts with is a critical step in drug discovery and is essential for validating it as a therapeutic lead. nih.gov Chemoproteomics is a powerful technology used to achieve this on a proteome-wide scale. eu-openscreen.eu This approach typically involves using a chemical probe based on the bioactive molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate. biorxiv.org

For this compound, this would involve synthesizing a probe that incorporates two key features: the this compound pharmacophore for binding and a "handle" for enrichment, such as a biotin (B1667282) tag. Often, a photo-activatable crosslinking group is also included. When the probe is incubated with a cell lysate and exposed to UV light, it covalently binds to its protein targets. The biotin handle is then used to pull down the probe-protein complexes using streptavidin beads. Finally, the captured proteins are identified using high-resolution mass spectrometry. frontlinegenomics.com

Alternative strategies like the Proteome Integral Solubility Alteration (PISA) assay can also be employed. eu-openscreen.eu This method assesses how the binding of a compound to its target protein affects the protein's thermal stability, providing an orthogonal approach to target identification that does not require chemical modification of the compound itself. These chemoproteomic workflows are crucial for moving from an observed biological activity to a validated molecular mechanism of action for this compound. nsf.gov

Table 4: Chemoproteomic Strategies for this compound Target Identification

| Strategy | Description | Key Steps for this compound |

| Affinity-Based Protein Profiling (AfBPP) | Uses a chemical probe with an affinity label (e.g., biotin) and a reactive group to capture protein targets. biorxiv.org | 1. Synthesize an this compound probe. 2. Incubate probe with cell lysate. 3. Enrich probe-protein complexes. 4. Identify proteins by mass spectrometry. |

| Thermal Proteome Profiling (TPP) / PISA | Measures changes in protein thermal stability upon ligand binding across the proteome. eu-openscreen.eu | 1. Treat cells/lysates with this compound. 2. Heat samples across a temperature gradient. 3. Quantify remaining soluble proteins by mass spectrometry to identify stabilized targets. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently modify the active sites of specific enzyme families. | If this compound targets a specific enzyme class (e.g., cysteine proteases), a tailored reactive probe could be designed to map its engagement with that family. |

Future Research Trajectories and Academic Potential of Arbusclin D

Exploration of Arbusclin D as a Chemical Probe for Biological Systems

This compound's defined structure and biological activity make it a compelling candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and this compound's ability to interact with biological targets could be harnessed to elucidate complex cellular pathways. Future research will likely focus on identifying its specific molecular targets. The α-methylene-γ-lactone group, a common feature in sesquiterpene lactones, is known to react with nucleophilic residues in proteins, suggesting that this compound may covalently modify its targets.

The development of structurally modified versions of this compound will be crucial for its use as a chemical probe. By attaching reporter tags, such as fluorophores or biotin (B1667282), to the molecule without compromising its biological activity, researchers can visualize its subcellular localization and identify its binding partners through techniques like affinity chromatography and mass spectrometry. Understanding the precise molecular interactions of this compound will provide valuable insights into the biological processes it modulates.

Integration with Synthetic Biology for Novel Compound Derivatization

Synthetic biology offers powerful tools for the derivatization of natural products like this compound. The biosynthetic pathway of sesquiterpenes in plants, such as the sunflower (Helianthus annuus), involves enzymes like cytochrome P450 monooxygenases (P450s) that are responsible for creating structural diversity. researchgate.net By identifying and characterizing the specific enzymes involved in this compound's biosynthesis, researchers can engineer microbial hosts, such as yeast or E. coli, to produce novel derivatives.

This approach, often termed "heterologous expression," involves transferring the genetic blueprint of the plant's biosynthetic machinery into a microbial chassis. Once established, this platform can be manipulated to produce this compound analogs that may not be accessible through traditional chemical synthesis. For instance, modifying the substrate specificity of the P450 enzymes or introducing enzymes from other organisms could lead to the creation of a library of new compounds with potentially enhanced or novel biological activities. This strategy opens the door to systematically exploring the structure-activity relationships of the this compound scaffold.

High-Throughput Screening Methodologies for Identifying New Activities

High-throughput screening (HTS) provides a rapid and efficient means of testing large libraries of compounds for specific biological activities. While this compound has shown activities such as cytotoxic effects against P-388 lymphocytic leukemia cells and plant growth regulation, HTS can be employed to uncover a much broader spectrum of potential applications. researchgate.net Future research will likely involve screening this compound and its derivatives against a wide array of biological targets and disease models.

These HTS campaigns could explore its potential as an antimicrobial, anti-inflammatory, or antiparasitic agent. For example, sesquiterpene lactones have been investigated for their schistosomicidal properties, and HTS could efficiently determine the efficacy of this compound against parasites like Schistosoma mansoni. researchgate.net The development of robust and miniaturized assays is key to the success of HTS. By leveraging automated liquid handling and advanced detection technologies, researchers can quickly assess the effects of this compound on various cellular and molecular endpoints, accelerating the discovery of new therapeutic leads.

Computational Modeling for Predictive Research and Hypothesis Generation

Computational modeling plays an increasingly vital role in modern drug discovery and chemical biology. In the context of this compound, molecular modeling can be used to rationalize its conformational behavior and predict its interactions with potential biological targets. researchgate.net Techniques such as molecular docking can simulate the binding of this compound to the active sites of proteins, helping to prioritize targets for experimental validation.

Furthermore, computational approaches can guide the design of new this compound derivatives with improved properties. By understanding the structural basis of its activity, researchers can use in silico methods to predict how modifications to the molecule will affect its binding affinity and selectivity. This predictive power can significantly reduce the time and resources required for the synthesis and testing of new compounds. As computational power and algorithm accuracy continue to improve, the synergy between in silico modeling and experimental research will be instrumental in unlocking the full academic and therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.